molecular formula C19H18BrN3O3 B11310071 2-(4-bromophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide

2-(4-bromophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide

Cat. No.: B11310071
M. Wt: 416.3 g/mol
InChI Key: GIICGRNYKKZVJH-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenoxy group, an oxadiazole ring, and an acetamide linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide typically involves multiple steps. One common method includes the reaction of 4-bromophenol with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid. This intermediate is then reacted with 2-aminoethyl-3-(4-methylphenyl)-1,2,4-oxadiazole under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-bromophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The bromophenoxy group can enhance the compound’s binding affinity to its targets, while the acetamide linkage provides stability to the molecule. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-N-(3-methylphenyl)acetamide
  • 2-(4-bromophenoxy)-N-(3-methoxyphenyl)acetamide
  • 2-(3-bromophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Uniqueness

2-(4-bromophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide

InChI

InChI=1S/C19H18BrN3O3/c1-13-2-4-14(5-3-13)19-22-18(26-23-19)10-11-21-17(24)12-25-16-8-6-15(20)7-9-16/h2-9H,10-12H2,1H3,(H,21,24)

InChI Key

GIICGRNYKKZVJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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